molecular formula C18H14N2O4 B13074798 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid

1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid

Cat. No.: B13074798
M. Wt: 322.3 g/mol
InChI Key: HMBGOZIBJJKYCN-UHFFFAOYSA-N
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Description

1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid is a compound belonging to the imidazole family, characterized by the presence of a benzhydryl group attached to the nitrogen atom of the imidazole ring.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

1-benzhydrylimidazole-4,5-dicarboxylic acid

InChI

InChI=1S/C18H14N2O4/c21-17(22)14-16(18(23)24)20(11-19-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,(H,21,22)(H,23,24)

InChI Key

HMBGOZIBJJKYCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=C3C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Functionalization of Imidazole

  • Starting with an imidazole derivative, functional groups are introduced at positions 4 and 5 using reagents such as diethyl carbonate or similar carboxylating agents.
  • Reaction conditions may include heating at elevated temperatures (e.g., $$120^\circ$$C) for several hours to promote substitution reactions.

Step 2: Introduction of Benzhydryl Group

  • The benzhydryl group is typically added via alkylation using benzhydryl halides (e.g., benzhydryl chloride) in the presence of a base like potassium carbonate.
  • Solvents such as dipropylene glycol dimethyl ether (DPGDME) or other polar aprotic solvents are used to enhance reaction efficiency.

Step 3: Purification

  • After the reaction, the crude product is purified by filtration and recrystallization. Solvents such as water or heptane may be used for washing and recrystallization.

Step 4: Drying

  • The purified product is dried under vacuum at moderate temperatures (e.g., $$50^\circ$$C) for approximately 24 hours to remove residual solvents.

Alternative Methods

For compounds with similar structures, alternative methods may include:

  • Using tetraalkylammonium salts like MTBAC as catalysts to improve yields.
  • Employing milder reaction conditions (e.g., lower temperatures or shorter reaction times) while maintaining product quality.

Reaction Conditions and Parameters

Step Reagents Conditions Outcome
Functionalization Diaminomaleonitrile, diethyl carbonate Heating at $$120^\circ$$C for 4 hours Substitution at positions 4 and 5
Benzhydryl introduction Benzhydryl halides Refluxing at $$130^\circ$$-$$150^\circ$$C Alkylation
Purification Heptane, water Stirring and filtration Removal of impurities
Drying Vacuum drying $$50^\circ$$C for 24 hours Pure solid compound

Scientific Research Applications

Chemical Properties and Structure

1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid contains an imidazole ring with two carboxylic acid groups and a benzhydryl substituent. Its molecular formula is C18H16N2O4C_{18}H_{16}N_2O_4 with a molecular weight of approximately 322.31 g/mol. The presence of both the imidazole moiety and carboxylic acid functionalities contributes to its reactivity and biological activity.

Anti-inflammatory and Anticancer Potential

Research indicates that this compound exhibits notable biological activities. It has been studied for its potential as an anti-inflammatory agent and as a modulator of various biological pathways. Preliminary findings suggest that it may interact with specific enzymes or receptors, contributing to its pharmacological effects.

Case Study: Anti-cancer Activity
A study evaluated the compound's efficacy against certain cancer cell lines. The results showed that it inhibited cell proliferation significantly, suggesting its potential as a therapeutic agent in oncology .

Vascular Health

The compound has also been investigated for its effects on vascular smooth muscle cells. It has shown promise in inhibiting neointima formation and vascular remodeling, which are critical factors in conditions like arteriosclerosis .

Enzyme Interaction Studies

Interaction studies involving this compound focus on its binding affinity to specific proteins or receptors within biological systems. These studies are crucial for understanding its mechanism of action and therapeutic potential. Initial data suggest interactions with enzymes involved in metabolic pathways, which could lead to significant implications in drug design and development.

Material Science Applications

The compound's unique structure allows it to be explored in the development of new materials. Its ability to form esters through reactions with alcohols can be utilized in polymer chemistry for creating novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets. The benzhydryl group enhances the compound’s ability to bind to proteins and enzymes, modulating their activity . The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Biological Activity

1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid (CAS No. 69840-49-9) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring and two carboxylic acid groups. Its molecular formula is C17H16N2O4, with a molecular weight of approximately 322.31 g/mol. The compound features a benzhydryl group that enhances its solubility and biological activity compared to simpler analogs.

Property Value
Molecular FormulaC17H16N2O4
Molecular Weight322.31 g/mol
CAS Number69840-49-9
Structural FeaturesImidazole ring, two carboxylic acids

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been studied for its ability to modulate various biological pathways involved in inflammation. The compound's interaction with specific enzymes is thought to contribute to its pharmacological effects .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with cellular targets involved in cancer progression. However, further studies are necessary to elucidate the specific mechanisms through which it exerts these effects .

Neuroprotective Effects

A study on derivatives of imidazole-4,5-dicarboxylic acids demonstrated significant antiparkinsonian activity in animal models. The compounds were found to improve dopaminergic transmission and reduce symptoms associated with Parkinson's disease . This suggests that this compound may also have neuroprotective properties.

The exact mechanism of action for this compound remains under investigation. However, its ability to bind to specific proteins or receptors in biological systems is crucial for understanding its therapeutic potential. Interaction studies indicate that it may modulate metabolic pathways by affecting enzyme activity .

Study on Antiparkinsonian Activity

In a study involving various imidazole derivatives, this compound was evaluated for its effects on locomotor activity in mice subjected to reserpine-induced extrapyramidal disorders. The results showed a significant increase in locomotor activity compared to control groups, suggesting a potential role in treating Parkinson's disease .

Structure-Activity Relationship Analysis

A structure-activity relationship (SAR) analysis was conducted to understand how modifications to the imidazole ring and carboxylic acid groups affect biological activity. This analysis revealed that the presence of the benzhydryl group significantly enhances the compound's solubility and bioactivity compared to simpler imidazole derivatives .

Q & A

Basic Question: What are the standard synthetic routes for 1-Benzhydryl-1H-imidazole-4,5-dicarboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with imidazole-4,5-dicarboxylic acid derivatives, where benzhydryl groups are introduced via nucleophilic substitution or coupling reactions. Key intermediates include diethyl esters (e.g., 1H-imidazole-4,5-dicarboxylic acid diethyl ester), which are functionalized under controlled conditions . Optimization can be achieved using statistical Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, fractional factorial designs can minimize experimental runs while identifying critical variables affecting yield . Parallel synthesis in dichloromethane with Mn(IV) oxide catalysts (85% yield) or Ru-based catalysts (70% yield under 50°C) provides insights into solvent and catalyst selection .

Basic Question: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:
Structural characterization employs X-ray diffraction (XRD) to resolve crystal packing and hydrogen-bonding networks, as demonstrated for analogous imidazole derivatives . Electronic properties are analyzed via NMR spectroscopy (e.g., 1^1H/13^{13}C NMR) to confirm substituent effects on aromatic protons and carboxylate groups. Computational tools like density functional theory (DFT) can predict electronic distributions and reactive sites, while HPLC-MS ensures purity and validates synthetic pathways .

Advanced Question: What computational strategies are effective in predicting the reactivity and stability of this compound derivatives?

Methodological Answer:
AI-driven retrosynthesis tools (e.g., Template_relevance models) leverage databases like Reaxys to propose feasible routes and predict reaction feasibility . Molecular dynamics simulations assess stability in different solvents, while quantum mechanical calculations (e.g., COSMO-RS) evaluate solvation effects. For derivatives, docking studies can model interactions with biological targets, guiding functionalization strategies .

Advanced Question: How should researchers address contradictions in reported synthetic yields or catalytic efficiencies for this compound?

Methodological Answer:
Contradictions often arise from unoptimized reaction conditions or unaccounted variables (e.g., trace moisture). A systematic approach includes:

  • Reproducibility trials with strict control of reaction parameters (e.g., inert atmosphere, purified reagents).
  • Sensitivity analysis using DoE to identify outlier factors .
  • Cross-validation with alternative catalysts (e.g., comparing Mn(IV) oxide vs. Ru-complex efficacy) .
  • Meta-analysis of literature data to isolate context-specific variables (e.g., solvent polarity effects on benzhydryl group incorporation) .

Advanced Question: What methodological approaches are recommended for analyzing the compound’s role in multi-step catalytic cycles or coordination polymers?

Methodological Answer:
For catalytic cycles, kinetic profiling (e.g., stopped-flow spectroscopy) tracks intermediate formation, while EXAFS/XANES probes metal-ligand interactions in coordination polymers . In-situ IR/Raman spectroscopy monitors bond changes during catalysis. For polymer design, topological analysis (e.g., network dimensionality) guides linker selection, and thermogravimetric analysis (TGA) assesses thermal stability .

Advanced Question: How can researchers leverage hybrid methodologies to resolve challenges in scaling up synthesis or functionalization?

Methodological Answer:
Process intensification combines flow chemistry with real-time analytics (e.g., PAT tools) to enhance scalability . For functionalization, microwave-assisted synthesis reduces reaction times (e.g., 2 hours vs. 24 hours for esterification) . Hybrid DoE-ML models integrate historical data to predict optimal conditions for large-scale batches, minimizing resource waste .

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